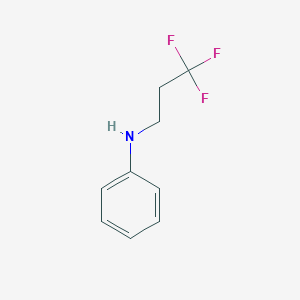
N-(3,3,3-trifluoropropyl)aniline
Übersicht
Beschreibung
N-(3,3,3-trifluoropropyl)aniline: is an organic compound with the molecular formula C₉H₁₀F₃N. It is characterized by the presence of a trifluoropropyl group attached to the nitrogen atom of an aniline moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
From 3,3,3-Trifluoropropionic Acid and Aniline:
-
From Nitrobenzaldehydes:
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
Common Reagents and Conditions: N-(3,3,3-trifluoropropyl)aniline can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen. Reagents such as alkyl halides can be used under basic conditions to form N-alkyl derivatives.
-
Oxidation Reactions:
Common Reagents and Conditions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding nitro or nitroso derivatives.
-
Reduction Reactions:
Common Reagents and Conditions: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon to form the corresponding amine derivatives.
Major Products Formed:
Substitution: N-alkyl derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-(3,3,3-trifluoropropyl)aniline is used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability due to the presence of the trifluoromethyl group.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3,3,3-trifluoropropyl)aniline can act as an inhibitor for certain enzymes by binding to the active site and blocking substrate access.
Signal Transduction: The compound can interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2,2-trifluoroethyl)aniline
- N-(4,4,4-trifluorobutyl)aniline
- N-(3,3,3-trifluoropropyl)benzylamine
Uniqueness:
- Trifluoropropyl Group: The presence of the trifluoropropyl group in N-(3,3,3-trifluoropropyl)aniline imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with different fluorinated alkyl groups .
Eigenschaften
IUPAC Name |
N-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLPAFRXRSJJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-40-3 | |
| Record name | N-(3,3,3-trifluoropropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















